molecular formula C8H14O2 B13025441 3-(Ethoxymethyl)cyclopentanone

3-(Ethoxymethyl)cyclopentanone

Katalognummer: B13025441
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: SZXOKKIOXOFLRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethoxymethyl)cyclopentanone is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentanone ring substituted with an ethoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethoxymethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Ethoxymethyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving cyclopentanone derivatives.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(Ethoxymethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the ethoxymethyl group can be involved in substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: A simple cyclic ketone with similar reactivity but lacks the ethoxymethyl group.

    3-Methylcyclopentanone: Similar structure but with a methyl group instead of an ethoxymethyl group.

    3-Ethylcyclopentanone: Contains an ethyl group instead of an ethoxymethyl group.

Uniqueness

3-(Ethoxymethyl)cyclopentanone is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentanone derivatives. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.

Eigenschaften

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

3-(ethoxymethyl)cyclopentan-1-one

InChI

InChI=1S/C8H14O2/c1-2-10-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3

InChI-Schlüssel

SZXOKKIOXOFLRA-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1CCC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.